

An In-depth Technical Guide to LANCL1 Signaling Pathways and Interactions

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Introduction

Lanthionine Synthetase C-like Protein 1 (LANCL1) is a multifaceted peripheral membrane protein that plays critical roles in a variety of cellular processes, including metabolic regulation, neuronal survival, and antioxidant defense.[1][2][3] Initially misidentified as a G-protein coupled receptor, LANCL1 is now recognized as a member of the LanC-like protein family, homologous to bacterial enzymes involved in lantibiotic synthesis.[2] In mammals, LANCL1 has emerged as a key signaling hub, acting as a receptor for the plant hormone abscisic acid (ABA) and interacting with a host of cellular proteins to modulate fundamental signaling pathways.[4][5] This technical guide provides a comprehensive overview of the core signaling pathways and protein interactions of LANCL1, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to support advanced research and drug development efforts.

Section 1: The ABA/LANCL1 Signaling Axis in Metabolic Regulation







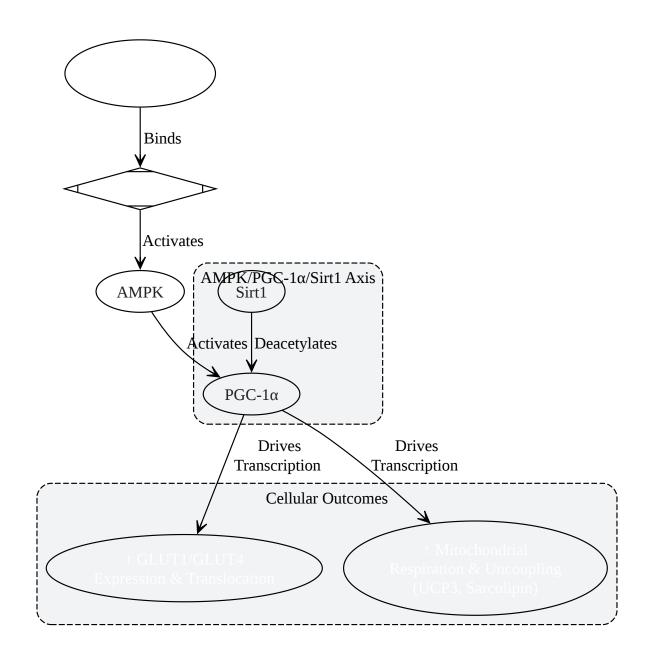
A primary and well-documented function of LANCL1 is its role as a cellular receptor for abscisic acid (ABA), a stress hormone conserved across kingdoms.[4][5][6] The LANCL1/ABA system is a potent, insulin-independent regulator of glucose metabolism and mitochondrial function, making it a compelling target for metabolic diseases.[4][5][7]

Upon binding ABA, LANCL1 initiates a downstream signaling cascade centered on the activation of the AMPK/PGC-1α/Sirt1 axis.[4][6][8][9] This pathway is a master regulator of energy homeostasis. Activation of AMP-activated protein kinase (AMPK) leads to the phosphorylation and activation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which in turn, in concert with Sirtuin 1 (Sirt1), drives a broad transcriptional program.[6] In cardiomyocytes, the transcription factor ERRα has been identified as an upstream mediator of this axis, controlled by the LANCL1/2-ABA system.[9][10][11]

The key metabolic outcomes of this pathway activation include:

- Enhanced Glucose Uptake: A significant increase in the transcription and translocation of glucose transporters GLUT4 and GLUT1 to the plasma membrane.[4]
- Increased Mitochondrial Respiration and Biogenesis: Upregulation of mitochondrial activity and the expression of skeletal muscle uncoupling proteins like UCP3 and sarcolipin, which enhances energy expenditure.[4][6]





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Quantitative Data: Effects of LANCL1 Activation in Muscle Cells



The functional impact of LANCL1 activation has been quantified in rat L6 myoblasts, demonstrating its potent effects on metabolic pathways.[4][12]

Target / Process	Fold Change (Increase)	Cell Type	Citation(s)
Basal & ABA- Stimulated Glucose (NBDG) Uptake	~4-fold	L6 Myoblasts	[4][12]
GLUT4 & GLUT1 Transcription/Expressi on	~4 to 6-fold	L6 Myoblasts	[4][12]
AMPK, PGC-1α, Sirt1 Protein Expression	~2-fold	L6 Myoblasts	[4][12]
Mitochondrial Respiration	~5-fold	L6 Myoblasts	[4][13]
Sarcolipin Expression	~3-fold	L6 Myoblasts	[4][13]
UCP3 Expression	~12-fold	L6 Myoblasts	[4][13]

Section 2: LANCL1 in Neuronal Signaling and Antioxidant Defense

LANCL1 is highly expressed in the brain and is essential for neuronal health, playing a dual role in protecting against oxidative stress and promoting neuronal development.[1][14]

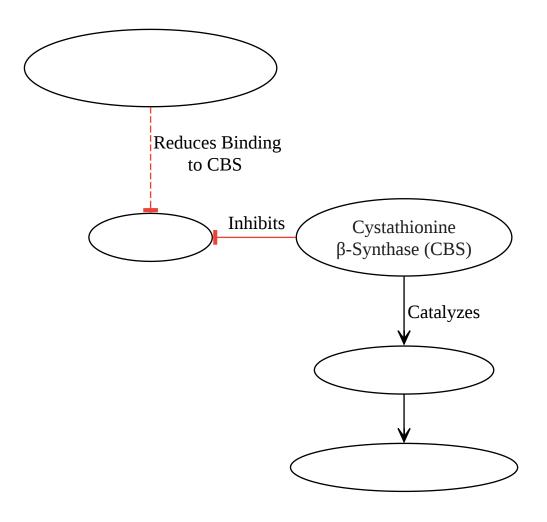
Regulation of Redox Homeostasis via CBS Interaction

LANCL1 is a key sensor of cellular redox status through its direct interaction with Cystathionine β-Synthase (CBS), a critical enzyme in the synthesis of the antioxidant glutathione (GSH).[14] [15]

• Inhibition of CBS: Under basal conditions, LANCL1 binds to and inhibits CBS activity.[14][15]



- Redox Sensing: This interaction is sensitive to the cellular GSH/GSSG ratio. Under conditions of oxidative stress, the binding is diminished, which releases the inhibition of CBS.
 [14]
- Antioxidant Response: The subsequent increase in CBS activity boosts GSH synthesis, thereby enhancing the cell's antioxidant defense capacity.[14]



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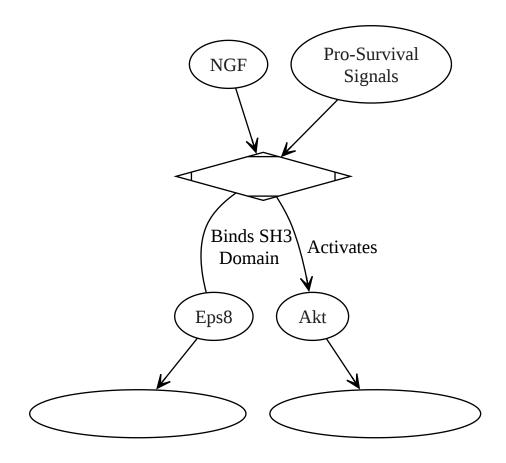
Promotion of Neuronal Survival and Growth

LANCL1 also participates in pro-survival and developmental pathways in neurons.

• Akt Pathway Activation: Overexpression of LANCL1 protects motor neurons from apoptosis by positively regulating and restoring the activity of the pro-survival kinase Akt.[3][6]



 Interaction with Eps8: LANCL1 directly binds to the SH3 domain of Epidermal growth factor receptor kinase substrate 8 (Eps8).[16][17] This interaction is crucial for nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, linking LANCL1 to neuronal differentiation and development.[6][17]



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Section 3: The LANCL1 Interactome and Crosstalk

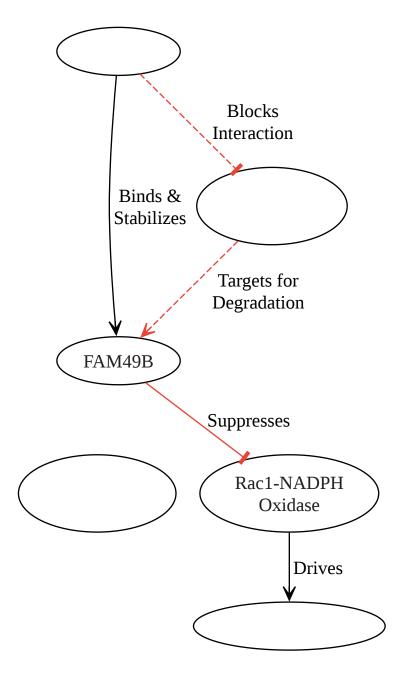
Beyond its roles in metabolism and neuroprotection, LANCL1 interacts with several other proteins, implicating it in diverse cellular functions, including cancer biology.

The LANCL1-FAM49B-TRIM21 Axis

In hepatocellular carcinoma (HCC), LANCL1 acts as a cell surface protein that promotes tumor initiation by suppressing oxidative stress.[18][19][20] This function is mediated through a novel protein interaction axis:



- Binding to FAM49B: LANCL1 binds to and stabilizes the protein FAM49B.[19][20]
- Inhibition of Ubiquitination: This binding blocks the interaction between FAM49B and the E3 ubiquitin ligase TRIM21.[19][20]
- Suppression of ROS: By preventing the proteasomal degradation of FAM49B, the complex suppresses Rac1-NADPH oxidase-driven production of reactive oxygen species (ROS).[19]
 [20]



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Quantitative Data: LANCL1 Binding Affinities

The binding affinities of LANCL1 to its key partners have been determined using various biophysical methods, providing quantitative insights into these interactions.

Interacting Partner	Dissociation Constant (Kd)	Method(s)	Citation(s)
Abscisic Acid (ABA)	1 - 10 μΜ	Equilibrium-binding, CD, SPR	[4][5][13]
Eps8 (SH3 Domain)	Significant binding observed with 1.0 μM analyte	Surface Plasmon Resonance (SPR)	[17]
Glutathione (GSH)	~0.7 mM (Estimated)	Surface Plasmon Resonance (SPR)	

Section 4: Key Experimental Methodologies

The study of LANCL1 signaling relies on a combination of biochemical, biophysical, and cell-based assays. Detailed protocols for key experiments are outlined below.

Co-Immunoprecipitation (Co-IP) for Protein Interaction

This method is used to verify in vivo protein-protein interactions, such as between LANCL1 and CBS.[14]

Protocol Outline:

- Cell Lysis: Harvest cells and lyse them in a cold, non-denaturing lysis buffer (e.g., RIPA or a buffer with 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[14][21]
 [22][23]
- Pre-Clearing (Optional): Incubate the lysate with Protein A/G-agarose/sepharose beads for 10-60 minutes to reduce non-specific binding.[14][21][22] Centrifuge and collect the supernatant.

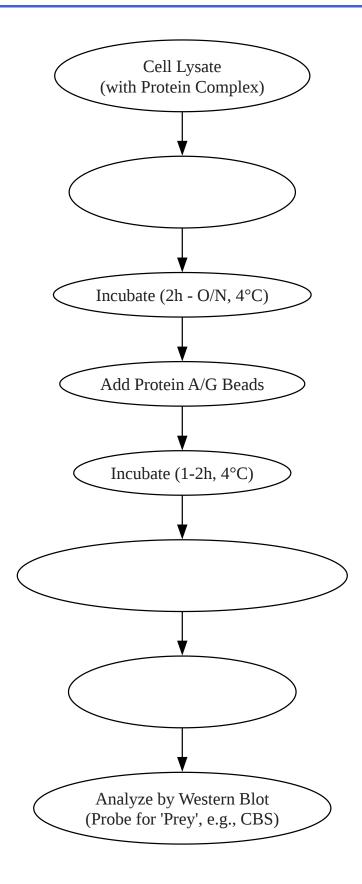
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- Immunoprecipitation: Add the primary antibody specific to the "bait" protein (e.g., anti-LANCL1) to the pre-cleared lysate.[14] Incubate for 2 hours to overnight at 4°C with gentle rotation.
- Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[14]
- Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
- Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-CBS).[14]





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Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time binding kinetics and affinity, such as the interaction between LANCL1 and ABA or Eps8.[4][24][25][26]

Protocol Outline:

- Chip Preparation: Select and condition a suitable sensor chip (e.g., CM5). Activate the surface using a mixture of EDC/NHS to create reactive esters.[27]
- Ligand Immobilization: Inject the "ligand" protein (e.g., recombinant LANCL1) in an appropriate immobilization buffer (often low pH, e.g., 10 mM sodium acetate, pH 4.5-5.5) over the activated surface. The protein will covalently bind to the chip.[24]
- Blocking: Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining reactive esters and prevent non-specific binding.[28]
- Analyte Binding: Inject a series of increasing concentrations of the "analyte" (e.g., ABA or Eps8 SH3 domain) in a running buffer over the ligand-immobilized surface.[17][27]
- Data Acquisition: Measure the change in refractive index (reported in Response Units, RU) in real-time to monitor the association and dissociation phases of the interaction.
- Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to strip the bound analyte, preparing the surface for the next injection.
- Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate kinetic parameters (ka, kd) and the dissociation constant (Kd).

Cellular Glucose Uptake Assay (2-NBDG)

This assay measures the rate of glucose transport into cells, a key functional outcome of LANCL1 activation, using a fluorescent glucose analog, 2-NBDG.[4][29][30][31]

Protocol Outline:

 Cell Culture: Seed cells (e.g., L6 myoblasts) in a multi-well plate and grow to the desired confluency.[32][33]



- Starvation/Pre-treatment: Remove the culture medium and incubate the cells in a glucose-free medium (e.g., Krebs-Ringer-HEPES buffer or DMEM without glucose) for a defined period (e.g., 1-2 hours) to deplete intracellular glucose and normalize transporter activity.[29]
 [31] During this time, cells can be treated with stimuli (e.g., ABA).
- 2-NBDG Incubation: Add the glucose-free medium containing 2-NBDG (e.g., 10-100 μM) to the cells and incubate for a short period (e.g., 20-60 minutes) at 37°C.[4][29][31]
- Stop Reaction: Terminate the uptake by rapidly washing the cells multiple times with ice-cold PBS to remove extracellular 2-NBDG.[29]
- Quantification: Lyse the cells and measure the intracellular fluorescence using a
 fluorescence plate reader. Alternatively, analyze the fluorescence of individual viable cells
 using flow cytometry or visualize uptake with a fluorescence microscope.[31][32][33]

Conclusion and Future Directions

LANCL1 is a central node in signaling networks that govern cellular metabolism and neuronal resilience. Its role as an ABA receptor positions it as an attractive therapeutic target for conditions like diabetes and metabolic syndrome, offering an insulin-independent mechanism to enhance glucose disposal.[6][7] Furthermore, its neuroprotective functions, mediated through the regulation of redox homeostasis and activation of pro-survival pathways, highlight its potential in neurodegenerative disease research.[6][15]

Future research should focus on elucidating the full scope of the LANCL1 interactome, exploring its function in other tissues, and developing specific pharmacological modulators. The detailed methodologies and pathway maps provided in this guide offer a foundational resource for scientists and researchers aiming to unravel the complexities of LANCL1 and translate these discoveries into novel therapeutic strategies.

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